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Compound of Interest

Compound Name:
Ethanol, 2-[(3-amino-1,2-

benzisoxazol-6-yl)oxy]-

CAS No.: 1448674-07-4

Cat. No.: B1406458

Get Quote

Executive Summary The benzisoxazole scaffold is a privileged pharmacophore in

neuropsychiatry, serving as the core architecture for atypical antipsychotics like risperidone,

paliperidone, and iloperidone. While highly effective at modulating Dopamine D2 and Serotonin

5-HT2A receptors, this scaffold exhibits a high propensity for "promiscuous" binding. This guide

provides a technical comparison of benzisoxazole derivatives, analyzing their selectivity

windows against critical off-targets (

-adrenergic,

-histaminergic, and hERG channels) and detailing the experimental protocols required to
validate these profiles.

The Benzisoxazole Challenge: Selectivity vs.
Potency
The substituted 1,2-benzisoxazole moiety derives its antipsychotic efficacy from a specific

"kinked" topology that mimics the endogenous neurotransmitters serotonin and dopamine.
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However, this same structural feature, particularly when coupled with a piperidine linker,

creates a high-affinity liability for the hERG potassium channel (cardiotoxicity risk) and

-adrenergic receptors (orthostatic hypotension).

The Core Problem:

Target: 5-HT2A / D2 antagonism (Therapeutic Window).

Liability:

/

/ hERG binding (Side Effect Window).

Optimization Goal: Maximize the ratio of

.

Comparative Profiling Data
The following data contrasts the binding profiles of the parent scaffold (Risperidone), its active

metabolite (Paliperidone), and a structurally distinct benzisoxazole derivative (Iloperidone).

Table 1: Binding Affinity ( ) and Selectivity Ratios
Note: Lower

indicates higher affinity.[1] Data represents consensus values from radioligand binding assays.
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Target / Off-
Target

Risperidone (

nM)

Paliperidone (

nM)

Iloperidone (

nM)

Clinical
Implication

5-HT2A (Target) 0.4 0.4 5.6

Antipsychotic

efficacy

(Negative

symptoms)

D2 (Target) 3.2 3.8 6.3

Antipsychotic

efficacy (Positive

symptoms)

-Adrenergic 5.0 10.0 0.3
Orthostatic

hypotension risk.

-Histamine 20.0 25.0 473.0
Sedation /

Weight gain.

hERG (

)
~150 >1,000 ~100

QT Prolongation

risk.

Selectivity Ratio (

/D2)
1.5 (Poor) 2.6 (Moderate) 0.05 (Very Poor) Higher is safer.

Analysis:

Risperidone exhibits a "tight" profile but suffers from poor

selectivity (Ratio ~1.5), leading to significant hypotension risks.

Paliperidone (9-OH-risperidone) improves the safety profile significantly. The addition of the

hydroxyl group decreases lipophilicity (LogP), which reduces blood-brain barrier penetration

slightly but drastically reduces hERG blockade liability compared to the parent compound.

Iloperidone displays a unique profile with massive

affinity, necessitating slow titration in clinical settings, despite a cleaner

profile.
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Structural Mitigation Strategies (SAR)
To optimize a benzisoxazole lead, medicinal chemists must manipulate specific regions of the

scaffold to "dial out" cross-reactivity.

Graphviz Diagram: Benzisoxazole SAR Logic
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Caption: Structural Activity Relationship (SAR) map showing how specific moieties of the

benzisoxazole scaffold drive both therapeutic efficacy and off-target liabilities.

Experimental Protocols for Profiling
Trustworthy data requires self-validating protocols. The following workflows ensure that

observed cross-reactivity is real and not an artifact of "sticky" compounds (Non-Specific

Binding - NSB).

A. Radioligand Binding Assay (The "Gold Standard")
This protocol determines the
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(affinity) of your benzisoxazole derivative against a panel of GPCRs.

Membrane Preparation:

Use HEK293 cells stably expressing human cloned receptors (D2, 5-HT2A,

).

Validation: Protein concentration must be determined via BCA assay to normalize input.

Competition Binding:

Ligands: Use

-Methylspiperone (D2) and

-Ketanserin (5-HT2A).

Incubation: 60 mins at 25°C in Tris-HCl buffer (pH 7.4).

NSB Control: Include 10

M Haloperidol (for D2) or Ketanserin (for 5-HT2A) in parallel wells. If NSB > 10% of Total
Binding, the assay is invalid.

Data Analysis:

Measure radioactivity via liquid scintillation counting.

Calculate

using non-linear regression (4-parameter logistic fit).

Convert to

using the Cheng-Prusoff equation:

(Where

is radioligand concentration and
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is its dissociation constant).

B. Functional Safety Screen (hERG Patch Clamp)
Binding does not equal function. You must verify if the compound blocks the hERG channel

current.[2]

System: CHO cells stably expressing hERG (

).

Method: Whole-cell patch clamp (Manual or Automated QPatch).

Protocol:

Hold potential at -80 mV.

Depolarize to +20 mV for 2 seconds (activates channels).

Repolarize to -50 mV (generates tail current).

Apply benzisoxazole compound (0.1, 1, 10, 30

M).

Endpoint: Measure reduction in tail current amplitude.

inhibition at 10

M is a "Red Flag" for drug development.

Graphviz Diagram: Screening Workflow
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Caption: Hierarchical screening cascade designed to filter out promiscuous benzisoxazole

derivatives early in the discovery process.

Conclusion
The benzisoxazole scaffold remains a cornerstone of antipsychotic therapy, but its utility is

defined by the selectivity window.

Best-in-Class: Paliperidone demonstrates that minor structural modifications (hydroxylation)

can preserve therapeutic affinity (
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D2/5-HT2A) while significantly widening the safety margin against hERG.

Recommendation: For new derivatives, prioritize early

and hERG screening. Use the Cheng-Prusoff corrected

values to generate selectivity ratios; a ratio of

between Target and Off-Target should trigger a scaffold modification cycle.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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